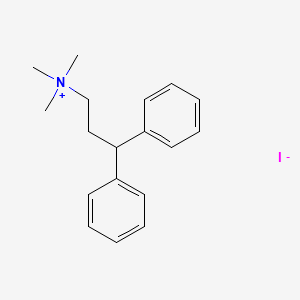![molecular formula C9H16N4O2 B14715164 2,2'-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile) CAS No. 22718-18-9](/img/structure/B14715164.png)
2,2'-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile) is a chemical compound that belongs to the class of nitriles and hydroxynitriles. This compound is known for its unique structure, which includes both hydroxy and nitrile functional groups. It is used in various industrial and scientific applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile) can be synthesized through the nucleophilic addition of hydrogen cyanide to carbonyl compounds. This process involves the following steps:
- The cyanide ion attacks the carbonyl carbon to form a negatively charged intermediate.
- The negatively charged oxygen atom in the intermediate reacts with a proton to form the hydroxynitrile compound .
Industrial Production Methods
In industrial settings, the compound is typically produced by heating a mixture of aldehydes or ketones with hydrogen cyanide. The reaction is carried out under controlled conditions to ensure the safety and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,2’-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: The nitrile group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium cyanide and potassium cyanide are commonly used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted nitriles.
Scientific Research Applications
2,2’-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile) is used in several scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic compounds.
Biology: In the study of enzyme-catalyzed reactions involving nitriles.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of polymers, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 2,2’-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile) involves the formation of reactive intermediates that can participate in various chemical reactions. The nitrile group is particularly reactive, allowing the compound to undergo nucleophilic addition and substitution reactions. The hydroxy group can also participate in hydrogen bonding, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-2-methylpropanenitrile: Similar in structure but lacks the methylenebis(hydroxyazanediyl) linkage.
2,2′-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile): Contains a phenylene group instead of the methylenebis(hydroxyazanediyl) linkage.
Uniqueness
2,2’-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile) is unique due to its dual functional groups, which provide a combination of reactivity and stability not found in similar compounds. This makes it particularly useful in various industrial and scientific applications .
Properties
CAS No. |
22718-18-9 |
|---|---|
Molecular Formula |
C9H16N4O2 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-[[2-cyanopropan-2-yl(hydroxy)amino]methyl-hydroxyamino]-2-methylpropanenitrile |
InChI |
InChI=1S/C9H16N4O2/c1-8(2,5-10)12(14)7-13(15)9(3,4)6-11/h14-15H,7H2,1-4H3 |
InChI Key |
DEERSNWABRLKMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)N(CN(C(C)(C)C#N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




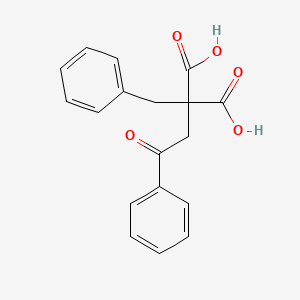
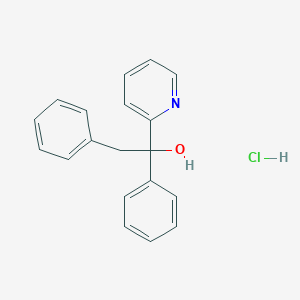
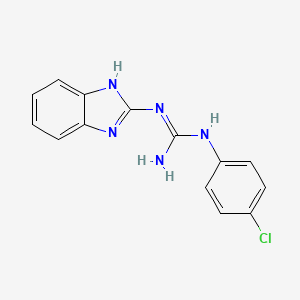

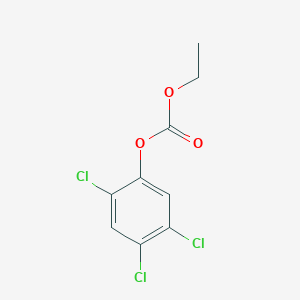

![{4-[(Dimethylamino)methyl]phenyl}(phenyl)methanone](/img/structure/B14715148.png)


![1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14715171.png)
